

Fgfr4-IN-9: A Technical Guide to a Selective Covalent Inhibitor

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Compound of Interest					
Compound Name:	Fgfr4-IN-9				
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fgfr4-IN-9**, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the inhibitor's mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes its interaction with the FGFR4 signaling pathway.

Introduction to Fgfr4-IN-9

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[2][3][4] This has made FGFR4 an attractive therapeutic target for cancer drug development.

Fgfr4-IN-9 (also referred to as compound 1 in some literature) is a novel small molecule inhibitor designed to selectively and covalently target FGFR4.[5] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys552, located in the ATP-binding pocket of the FGFR4 kinase domain.[5][6] This covalent modification leads to irreversible inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways that promote tumor growth. The unique presence of Cys552 in FGFR4 contributes to



the inhibitor's high selectivity over other FGFR isoforms (FGFR1, 2, and 3) and the broader kinome.[5]

Quantitative Data

The potency and selectivity of **Fgfr4-IN-9** have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for **Fgfr4-IN-9** and other relevant FGFR inhibitors.

Compound	Target	IC50 (nM)	Selectivity vs. FGFR1-3	Reference
Fgfr4-IN-9 (Compound 1)	pFGFR4 (cellular)	9	>100-fold	[5]
AZD4547	FGFR4 (biochemical)	-	Non-covalent parent	[6]
Compound 8 (acrylamide derivative of AZD4547)	Wild-type FGFR4 (biochemical)	Increased 50-fold vs. AZD4547	-	[6]
Compound 8	FGFR4 C477A variant (biochemical)	400-fold loss in activity	-	[6]
Compound 8	FGFR4 C552A variant (biochemical)	5-fold loss in activity	-	[6]



Inhibitor	Target	Ki (nM)	k_inact (s ⁻¹)	k_inact/Ki (µM⁻¹s⁻¹)	Reference
PRN1371	FGFR1	2.2	-	1.2	[7]
PRN1371	FGFR2	1.3	-	0.96	[7]
PRN1371	FGFR3	1.9	-	0.46	[7]
PRN1371	FGFR4	73	-	-	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize covalent FGFR4 inhibitors like **Fgfr4-IN-9**.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of an inhibitor against FGFR4 kinase activity.

Methodology:

- Recombinant human FGFR4 kinase domain is incubated with the test inhibitor at varying concentrations in a kinase buffer.
- The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
- The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining or an antibody-based method that detects the phosphorylated product.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phospho-FGFR4 Inhibition Assay



Objective: To assess the inhibitor's ability to block FGFR4 autophosphorylation in a cellular context.

Methodology:

- A suitable cell line with aberrant FGFR4 signaling (e.g., hepatocellular carcinoma cells with FGF19 amplification) is seeded in multi-well plates.
- Cells are treated with a range of inhibitor concentrations for a specified duration.
- Following treatment, cells are lysed to extract total protein.
- The levels of phosphorylated FGFR4 (pFGFR4) and total FGFR4 are determined by Western blotting or a quantitative immunoassay (e.g., ELISA).
- The IC50 value is determined by quantifying the reduction in pFGFR4 levels relative to total FGFR4 at different inhibitor concentrations.

Mass Spectrometry for Covalent Binding Confirmation

Objective: To confirm the covalent modification of the target cysteine residue by the inhibitor.

Methodology:

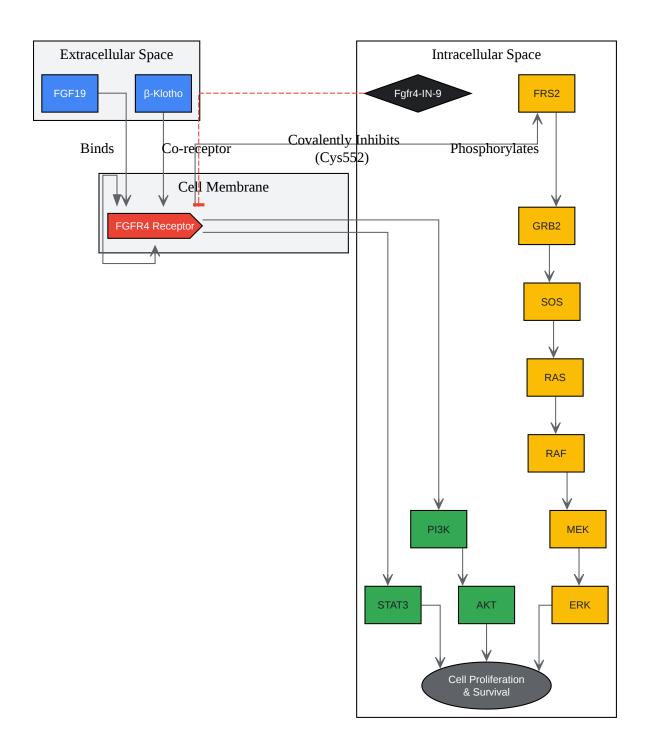
- Recombinant FGFR4 protein is incubated with the covalent inhibitor.
- The protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin) to generate peptides.
- The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
- The mass spectrum is analyzed to identify the specific peptide containing the target cysteine residue (Cys552).
- A mass shift corresponding to the molecular weight of the inhibitor adduct on the cysteine-containing peptide confirms the covalent binding. Data-dependent acquisition (DDA) can be employed for this analysis.[3]



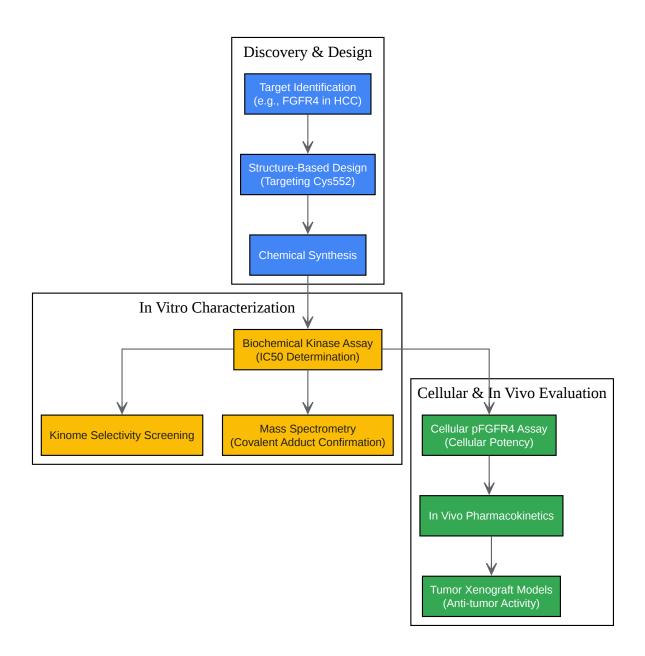
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the FGFR4 signaling pathway and a typical workflow for the discovery and characterization of a covalent inhibitor.









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